Kuguaglycoside C
Overview
Description
Momordica charantia. This compound is part of the cucurbitane triterpenoid glycosides family, which are known for their diverse biological activities. Kuguaglycoside C is characterized by its unique structure, which includes a cucurbitane skeleton with various functional groups attached .
Mechanism of Action
Target of Action
Kuguaglycoside C is a triterpene glycoside that can be isolated from the leaves of Momordica charantia . The primary target of this compound is the apoptosis-inducing factor (AIF), a protein involved in programmed cell death .
Mode of Action
This compound interacts with AIF, leading to its increased expression and cleavage . This interaction induces caspase-independent DNA cleavage and cell death of neuroblastoma cells . The compound establishes several hydrogen bonds within the isomaltase enzymatic pocket and interacts with sixteen amino acid residues .
Pharmacokinetics
The compound is known to be soluble in methanol, ethyl acetate, and butanol , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the induction of cell death in neuroblastoma cells . This is achieved through the activation of DNases and the modulation of various protein levels . The compound also induces nuclear shrinkage at high concentrations .
Action Environment
The compound’s solubility in various solvents suggests that its action may be influenced by the cellular and extracellular environment .
Biochemical Analysis
Biochemical Properties
Kuguaglycoside C has been found to interact with several biomolecules. It established several hydrogen bonds within the isomaltase enzymatic pocket and interacted with sixteen amino acid residues .
Cellular Effects
This compound has significant cytotoxicity against human neuroblastoma IMR-32 cells . It induces nuclear shrinkage at high concentrations .
Molecular Mechanism
This compound induces caspase-independent cell death . It significantly decreases the expression of survivin and cleaves poly (ADP-ribose) polymerase (PARP) . It also significantly increases the expression and cleavage of apoptosis-inducing factor (AIF) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant cytotoxicity against the IMR-32 cells after 48 hours of treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuguaglycoside C can be isolated from the leaves of Momordica charantia through a series of extraction and purification steps. The process typically involves:
Extraction: The leaves are dried and powdered, followed by extraction using solvents such as methanol or ethyl acetate.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This may involve optimizing solvent use, improving chromatographic techniques, and ensuring consistent quality control.
Chemical Reactions Analysis
Types of Reactions: Kuguaglycoside C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds, altering its structure and biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of double bonds can result in saturated derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and transformations of triterpene glycosides.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antidiabetic properties.
Medicine: Kuguaglycoside C has demonstrated potential anticancer effects, particularly against neuroblastoma cells.
Comparison with Similar Compounds
Kuguaglycoside C is part of a family of cucurbitane triterpenoid glycosides, which includes several similar compounds:
Kuguaglycoside A: Differentiated by its methoxy group at the 7β position.
Kuguaglycoside B: Contains a methoxy group at the 25 position.
Kuguaglycoside D: Features additional hydroxyl groups at the 19 and 23 positions.
Kuguaglycoside E: Has a glucopyranosyloxy group at the 23 position and additional hydroxyl groups.
Uniqueness: this compound is unique due to its specific functional groups and the positions of these groups on the cucurbitane skeleton. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHCPPEZFBPJG-ZBAJYRRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.